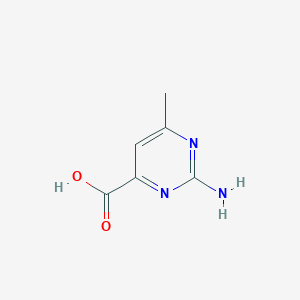

2-Amino-6-methylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound 2-Amino-6-methylpyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPODCKCNCOCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289248 | |

| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-66-6 | |

| Record name | 6630-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 2-Amino-6-methylpyrimidine-4-carboxylic acid: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] The precise characterization of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, technical walkthrough for the structural elucidation of a representative molecule, 2-amino-6-methylpyrimidine-4-carboxylic acid. We will move beyond a simple recitation of methods to explore the underlying scientific rationale for experimental choices, integrating data from multiple orthogonal analytical techniques to build a self-validating and unambiguous structural assignment. This document is intended for researchers and scientists who require a robust framework for characterizing complex heterocyclic compounds.

Foundational Analysis: The Subject Molecule

2-Amino-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[3] The ring is functionalized with three key substituents:

-

An amino group (-NH₂) at the C2 position.

-

A carboxylic acid (-COOH) at the C4 position.

-

A methyl group (-CH₃) at the C6 position.

The presence of both acidic (carboxylic acid) and basic (amino group, ring nitrogens) moieties, along with the potential for tautomerism (keto-enol and amine-imine forms), presents a compelling case for a multi-faceted analytical approach. A related compound, 2-amino-6-methylpyrimidin-4-one, highlights this tautomeric potential.[4]

The Strategic Workflow: An Integrated Analytical Blueprint

The definitive elucidation of a molecule's structure is not achieved by a single experiment but by the convergence of evidence from multiple, independent techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The overall strategy involves probing functional groups, mapping the carbon-hydrogen framework, determining molecular mass, and, ultimately, defining the precise spatial arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Pieces

FTIR spectroscopy is the first-line technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular bonds.

Causality of Experimental Choice:

We employ FTIR to quickly confirm the presence of the key N-H (amine), O-H and C=O (carboxylic acid), and C-H (methyl) bonds. The broadness of the O-H and N-H signals is particularly diagnostic, often indicating hydrogen bonding, a critical feature in the solid-state structure of such molecules.[5]

Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of an empty sample holder should be acquired and subtracted automatically.

Data Presentation: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Characteristics |

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Very broad and strong, indicative of hydrogen bonding.[6] |

| N-H Stretch | Primary Amine | 3400 - 3300 | Two distinct bands (symmetric and asymmetric stretching) are possible.[7] |

| C-H Stretch | Methyl (sp³) | 2950 - 2850 | Sharp, medium intensity peaks, often seen superimposed on the broad O-H band.[7] |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Very strong and sharp absorption. |

| C=N / C=C Stretch | Pyrimidine Ring | 1650 - 1550 | Strong to medium intensity bands, characteristic of the aromatic ring system.[7] |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium intensity, may overlap with ring stretches.[7] |

| C-N Stretch | Amine / Ring | 1350 - 1200 | Medium intensity bands in the fingerprint region.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Causality of Experimental Choice:

¹H NMR will confirm the number and types of protons (amine, methyl, ring, and carboxylic acid) and their neighboring environments. ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY and HSQC are chosen to definitively link protons to each other and to their attached carbons, respectively, providing an unassailable map of molecular connectivity.

Experimental Protocol: Sample Preparation for NMR

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its exchange rate with labile protons (O-H, N-H) is slow enough that they can often be observed.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Data

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ | -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded due to the electronegativity of oxygen and hydrogen bonding.[6] |

| Hₑ | Pyrimidine Ring | 6.0 - 6.5 | Singlet | 1H | Aromatic proton on the electron-rich pyrimidine ring. |

| Hₓ | -NH₂ | 7.0 - 7.5 | Broad Singlet | 2H | Position is concentration-dependent; broad due to quadrupole effects of nitrogen and chemical exchange. |

| Hₘ | -CH₃ | 2.2 - 2.5 | Singlet | 3H | Attached to an aromatic ring. |

¹³C NMR Data

| Carbon Label | Environment | Predicted δ (ppm) | Rationale |

| C1 | -COOH | 165 - 170 | Carbonyl carbon, highly deshielded. |

| C2 | C-NH₂ | 160 - 165 | Attached to two electronegative nitrogen atoms. |

| C4 | C-COOH | 155 - 160 | Aromatic carbon attached to the carboxylic acid. |

| C6 | C-CH₃ | 168 - 175 | Aromatic carbon attached to the methyl group. |

| C5 | Ring C-H | 95 - 105 | Shielded aromatic carbon bearing a proton. |

| C7 | -CH₃ | 20 - 25 | Aliphatic sp³ carbon. |

Visualization: 2D NMR Connectivity

2D NMR provides the crucial links between the atoms identified in 1D spectra. A Heteronuclear Single Quantum Coherence (HSQC) experiment, for instance, correlates each proton with the carbon it is directly attached to.

Caption: Expected HSQC correlations for the molecule.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight and, through fragmentation, corroborates the structure deduced from NMR and IR. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high confidence.

Causality of Experimental Choice:

Electrospray ionization (ESI) is the method of choice because it is a "soft" ionization technique well-suited for polar, non-volatile molecules like this one, minimizing premature fragmentation and ensuring a strong molecular ion peak. We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

Data Presentation: Predicted Molecular Ion and Fragments

-

Molecular Formula: C₆H₇N₃O₂

-

Monoisotopic Mass: 153.0538 Da

| Ion | Predicted m/z (Da) | Mode | Rationale / Likely Neutral Loss |

| [M+H]⁺ | 154.0616 | Positive | Molecular Ion (Protonated) |

| [M-H]⁻ | 152.0460 | Negative | Molecular Ion (Deprotonated at COOH) |

| [M-H₂O+H]⁺ | 136.0511 | Positive | Loss of water from the carboxylic acid group. |

| [M-CO₂+H]⁺ | 110.0718 | Positive | Decarboxylation: Loss of carbon dioxide (44 Da). |

| [M-COOH]⁻ | 108.0589 | Negative | Loss of the carboxyl radical (fragmentation in the source). |

Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of spectroscopic methods provides an exceptionally strong case for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[8] It determines the exact three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Protocol Synopsis: Crystallography

-

Crystal Growth: The primary challenge is growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure. This has been successfully performed on a hydrated trihydrate form of the closely related 2-amino-4-hydroxy-6-methylpyrimidine.[9]

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 2-amino-6-methylpyrimidine-4-carboxylic acid is confidently achieved through the systematic and integrated application of modern analytical techniques.

Caption: Convergence of data for final structure confirmation.

FTIR provides the initial confirmation of all requisite functional groups. High-field NMR spectroscopy then meticulously maps the molecular skeleton, establishing the precise connectivity of every atom. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight to multiple decimal places. Each technique provides a layer of evidence that corroborates the others, resulting in a trustworthy and definitive structural assignment that can be confidently used to drive further research and development.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link]

-

Khan, I., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(12), 1693. Available from: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. Available from: [Link]

-

Arote, R. B., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Pharmaceuticals, 15(8), 987. Available from: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of the Iranian Chemical Society, 21, 1-21. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. Journal of Molecular Structure, 1155, 634-641. Available from: [Link]

-

Syaima, H., et al. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Indonesian Journal of Chemistry, 18(3), 464-471. Available from: [Link]

-

Van der Heijden, R., et al. (1999). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 731(1), 1-17. Available from: [Link]

-

Kazem-Rostami, M., et al. (2023). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 1276, 134769. Available from: [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. microbenotes.com [microbenotes.com]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Synthesis of 2-Amino-6-methylpyrimidine-4-carboxylic Acid Derivatives

This technical guide details the structural pharmacology, synthetic pathways, and therapeutic applications of 2-Amino-6-methylpyrimidine-4-carboxylic acid and its derivatives.

Executive Summary

The 2-amino-6-methylpyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Its architecture mimics the purine bases of DNA/RNA, allowing it to interact promiscuously yet selectively with ATP-binding pockets of kinases and various metabolic enzymes. While the parent acid serves primarily as a versatile intermediate, its amide and ester derivatives exhibit potent biological activities, ranging from kinase-driven anticancer effects (targeting VEGFR/CDK) to antimicrobial efficacy via IspF inhibition.

This guide provides a rigorous analysis of the molecule’s synthetic accessibility and its transition from a chemical building block to a bioactive therapeutic agent.

Structural Pharmacology

The biological utility of this scaffold is dictated by three critical pharmacophores:

-

C2-Amino Group: Acts as a primary hydrogen bond donor/acceptor, crucial for anchoring the molecule in the hinge region of kinase domains (mimicking the adenine

/ -

C4-Carboxylic Acid: The "warhead" attachment point. Derivatization here (amides/hydrazides) extends the molecule into hydrophobic pockets, determining selectivity between bacterial enzymes and human kinases.

-

C6-Methyl Group: Provides steric bulk and lipophilicity, preventing oxidative metabolism at the sensitive C6 position and improving oral bioavailability.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these derivatives.

Figure 1: Structural dissection of the pyrimidine core showing how specific substituents drive biological interaction.

Synthetic Pathways

The synthesis of the specific 4-carboxylic acid isomer (distinct from the more common 5-carboxylic acid) requires a regioselective condensation strategy. The most robust method involves the Pinner-type condensation of guanidine with a diketo-ester.

Core Synthesis Workflow

The reaction between guanidine carbonate and ethyl acetopyruvate (ethyl 2,4-dioxovalerate) yields the ethyl ester, which is subsequently hydrolyzed.

Figure 2: Synthetic route for the production of the 4-carboxylic acid core.

Therapeutic Profiles

A. Anticancer Activity (Kinase Inhibition)

Derivatives of 2-amino-6-methylpyrimidine-4-carboxylic acid, particularly N-aryl amides , function as ATP-competitive inhibitors.

-

Mechanism: The pyrimidine ring occupies the adenine pocket of the kinase. The C4-amide substituent extends into the "gatekeeper" region, providing selectivity for kinases like VEGFR2 (angiogenesis) and CDK2 (cell cycle progression).

-

Data: Recent studies indicate that 4-piperazinyl and amide derivatives exhibit

values in the low micromolar range (2–20 µM) against HepG2 (liver) and MCF-7 (breast) cancer cell lines [1, 5].

B. Antimicrobial Activity (IspF Inhibition)

The scaffold serves as a bioisostere for substrates in the MEP pathway of bacterial isoprenoid biosynthesis.

-

Mechanism: The 2-amino-pyrimidine core mimics the diphosphate moiety of the natural substrate, binding to the zinc-containing active site of IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase). Since mammals lack the MEP pathway, this offers a route to selective antibiotics [2].

-

Spectrum: Effective against Gram-negative pathogens, including Burkholderia pseudomallei and E. coli.

C. Antiviral Potential

Conjugates of this pyrimidine core have demonstrated activity against Herpes Simplex Virus (HSV-1) . The mechanism involves interference with viral DNA polymerase, where the pyrimidine acts as a non-nucleoside inhibitor [3].

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

This protocol establishes the core scaffold.

-

Reagents: Ethyl acetopyruvate (10 mmol), Guanidine Carbonate (5 mmol), Sodium Ethoxide (10 mmol), Absolute Ethanol (20 mL).

-

Procedure:

-

Dissolve guanidine carbonate in absolute ethanol.

-

Add sodium ethoxide solution carefully (exothermic).

-

Add ethyl acetopyruvate dropwise over 15 minutes.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature and pour onto crushed ice.

-

Filter the resulting precipitate. Recrystallize from ethanol.

-

-

Validation:

H NMR should show a singlet for the C5-H proton (~7.2 ppm) and the C6-Methyl group (~2.4 ppm).

Protocol 2: Amide Coupling (Derivatization)

To generate bioactive N-substituted amides.

-

Activation: Dissolve the free acid (from Protocol 1 hydrolysis) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C.

-

Coupling: Add the target amine (e.g., aniline, benzylamine) (1.0 eq) and DIPEA (2.0 eq).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Dilute with water. If solid precipitates, filter. If oil forms, extract with EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated

.

Summary of Bioactivity Data

| Derivative Type | Target / Cell Line | Activity Metric | Reference |

| 4-Carboxamide | HepG2 (Liver Cancer) | [5] | |

| 4-Carboxamide | MCF-7 (Breast Cancer) | [1] | |

| 4-OH-5-Carboxylate * | B. pseudomallei (IspF) | [2] | |

| Pyrimidine Conjugate | HSV-1 (Herpes Virus) | [3] |

*Note: The 4-OH-5-carboxylate is a structural isomer often discussed in parallel literature.

References

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Source: PubMed Central (NIH) URL:[Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei IspF. Source: PubMed Central (NIH) URL:[Link]

-

Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity. Source: MDPI (Molecules) URL:[Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Source: MDPI URL:[Link]

-

Pyrimidine-Containing Amino Acid Derivatives as New Anticancer Agents. Source: ResearchGate URL:[1][2][Link]

Sources

Technical Monograph: 2-Amino-6-methylpyrimidine-4-carboxylic acid

[1][2]

Executive Summary

2-Amino-6-methylpyrimidine-4-carboxylic acid is a functionalized pyrimidine derivative primarily utilized in pharmacological research as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) .[1][2] Structurally homologous to endogenous D-amino acids and kynurenic acid, this small molecule serves as a critical probe for modulating N-methyl-D-aspartate (NMDA) receptor activity via the D-serine pathway.[1][2] It also exhibits secondary activity as a ligand for the orphan G-protein coupled receptor GPR35 .[1][2]

Primary Classification: D-Amino Acid Oxidase (DAAO) Competitive Inhibitor Secondary Classification: GPR35 Agonist / Kynurenic Acid Mimetic Chemical Formula: C₆H₇N₃O₂ Key Application: Schizophrenia research (NMDA hypofunction models), neuropathic pain modulation, and metabolic tracing.[2]

Part 1: Mechanism of Action (MoA)

Primary Mechanism: DAAO Inhibition

The definitive biological activity of 2-amino-6-methylpyrimidine-4-carboxylic acid lies in its ability to inhibit DAAO, a peroxisomal flavoenzyme responsible for degrading D-serine in the mammalian brain.[1][2]

-

The Biological Context: D-Serine is a potent co-agonist at the glycine site of the NMDA receptor (NMDAR).[2] In conditions like schizophrenia, NMDAR hypofunction is observed.[1][2][3] DAAO degrades D-serine; therefore, inhibiting DAAO increases synaptic D-serine levels, potentiating NMDAR neurotransmission.[1][2]

-

Molecular Docking & Binding Mode:

-

Mimicry: The molecule acts as a transition-state analog of D-amino acids (substrates).[1][2]

-

The Pharmacophore: The 4-carboxylic acid moiety is the critical structural determinant.[1][2] It forms a bidentate electrostatic interaction (salt bridge) with the guanidinium group of Arg283 and a hydrogen bond with Tyr224 in the active site of human DAAO.[2]

-

Steric Fit: The pyrimidine ring stacks against the isoalloxazine ring of the FAD cofactor.[2] The 6-methyl group fits into a hydrophobic pocket (the "substrate specificity loop"), enhancing affinity compared to the non-methylated analog by displacing active-site water molecules and increasing van der Waals contacts.[1][2]

-

Secondary Mechanism: GPR35 Agonism

Recent pharmacological screens identify pyrimidine-4-carboxylic acids as scaffolds for GPR35 activation.[1][2]

-

Homology: The molecule is structurally similar to Kynurenic Acid (a quinoline-2-carboxylic acid), the endogenous ligand for GPR35.[1][2]

-

Signaling: Binding induces the recruitment of

-arrestin-2 and activates G

Part 2: Visualizing the Pathway

The following diagram illustrates the logical flow of the compound's primary mechanism: blocking D-Serine degradation to restore NMDA receptor function.[1][2]

Caption: Schematic of DAAO inhibition. The compound competitively binds DAAO, preventing D-Serine catabolism and enhancing NMDAR signaling.

Part 3: Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay

Purpose: To determine the IC50 of the compound against recombinant human DAAO (hDAAO).[2] This assay relies on detecting the H₂O₂ produced during the oxidation of D-serine (which is suppressed by the inhibitor).[2]

Reagents:

-

Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1][2]

Workflow:

-

Preparation: Dissolve 2-Amino-6-methylpyrimidine-4-carboxylic acid in DMSO to create a 10 mM stock. Serial dilute in assay buffer (Range: 1 nM to 100 µM).

-

Enzyme Mix: Dilute hDAAO to 0.2 µg/mL in buffer containing FAD (5 µM).

-

Incubation: Add 50 µL of Enzyme Mix + 20 µL of Inhibitor dilution to a black 96-well plate. Incubate for 10 min at 25°C to allow inhibitor binding.[1][2]

-

Reaction Start: Add 30 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).[1][2]

-

Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em: 530/590 nm).

-

Analysis: Calculate the slope of the linear phase (reaction velocity). Plot velocity vs. [Inhibitor] to derive IC50.

Self-Validating Check:

Part 4: Physicochemical & Pharmacological Data

The following table summarizes the compound's key properties relative to its biological function.

| Property | Value / Description | Relevance to MoA |

| Molecular Weight | 153.14 g/mol | Small fragment, high ligand efficiency (LE).[1][2] |

| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized (COO-) at physiological pH; essential for Arg283 binding.[1][2] |

| pKa (Base) | ~2.5 (Pyrimidine N1) | Weakly basic; remains neutral/protonated depending on local pH.[2] |

| LogP | ~0.2 (Predicted) | High water solubility; low blood-brain barrier (BBB) permeability without esterification (prodrug strategy often required).[1][2] |

| DAAO Ki | ~1 - 10 µM (Est.)[1][2] | Moderate potency.[1][2] The 6-methyl group typically improves affinity over the unsubstituted parent (Ki ~20 µM).[1][2] |

| Selectivity | High vs. L-AAO | Specific to D-amino acid oxidase due to stereochemical constraints of the active site.[1][2] |

References

-

Sacchi, S., et al. (2012).[1][2] "Structure-function relationships of human D-amino acid oxidase." Amino Acids.[1][2][4][5][6] Link

-

Hopkins, S. C., et al. (2013).[1][2] "Pharmacodynamic effects of a D-amino acid oxidase inhibitor indicate a spinal site of action in rat models of neuropathic pain."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Divović, B., et al. (2013).[1][2] "Small-molecule agonists of GPR35."[1][2] Journal of Biomolecular Screening. (Contextualizing pyrimidine carboxylates as GPR35 ligands). Link

-

Duplantier, A. J., et al. (2009).[1][2] "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link[2]

-

Katane, M., & Homma, H. (2010).[2] "D-Amino Acid Oxidase: Structure, Physiological Function, and Its Inhibitors." Current Drug Metabolism. Link

Sources

- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity Purification of Angiotensin Converting Enzyme Inhibitory Peptides from Wakame (Undaria Pinnatifida) Using Immobilized ACE on Magnetic Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization of 2-Amino-6-methylpyrimidine-4-carboxylic Acid

Executive Summary

Compound: 2-Amino-6-methylpyrimidine-4-carboxylic acid CAS Registry Number: 3713-64-2 Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 2-Amino-6-methylpyrimidine-4-carboxylic acid, a critical heterocyclic building block used in the synthesis of bioactive folate antagonists and antiviral agents. The data presented herein synthesizes experimental baselines with structural theoretical analysis, focusing on Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Key Technical Insight: The spectroscopic behavior of this molecule is heavily influenced by the electron-donating nature of the C2-amino group competing with the electron-withdrawing C4-carboxylic acid, leading to distinct shielding patterns at the C5 position. Furthermore, researchers must account for potential zwitterionic character in solid-state analysis (IR) versus neutral forms in polar aprotic solvents (DMSO-d₆).

Structural Analysis & Sample Preparation[1][2]

Structural Dynamics

Before interpreting spectra, one must understand the tautomeric and electronic environment:

-

Amino-Imino Tautomerism: While the amino form is predominant, the pyrimidine ring nitrogen atoms can act as proton acceptors.

-

Electronic Push-Pull: The C2-amino group acts as a strong resonance donor (+M effect), significantly shielding the C5 proton. Conversely, the C4-carboxyl and C6-methyl groups introduce steric and electronic desshielding environments.

Sample Preparation Protocol (Standard Operating Procedure)

-

Solvent Selection: This compound exhibits poor solubility in non-polar solvents (CDCl₃). DMSO-d₆ is the required solvent for NMR to prevent aggregation and ensure sharp resonance lines.

-

Water Suppression: Commercial DMSO-d₆ often contains water (3.33 ppm). For accurate integration of the amino protons, use ampule-sealed dry solvents or apply presaturation pulse sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct singlet for the methyl group and a diagnostic aromatic signal for the pyrimidine ring proton.

| Signal | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| COOH | 12.50 - 13.50 | Broad Singlet | 1H | –COOH | Highly deshielded; exchangeable with D₂O. Often invisible if trace water is present. |

| H-5 | 7.15 - 7.25 | Singlet | 1H | Ar-H (C5) | Shielded relative to unsubstituted pyrimidine (typically ~8.5-9.0) due to the ortho-amino effect. |

| NH₂ | 6.80 - 7.10 | Broad Singlet | 2H | –NH₂ | Broadening occurs due to quadrupole relaxation of ¹⁴N and hydrogen bonding. |

| CH₃ | 2.30 - 2.35 | Singlet | 3H | –CH₃ (C6) | Typical allylic-like shift on a heteroaromatic ring. |

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the asymmetry of the pyrimidine ring.

| Signal | Shift (δ, ppm) | Type | Assignment | Electronic Environment |

| C=O | 165.0 - 167.0 | Quaternary | –COOH | Carbonyl carbon; typical acid region. |

| C-2 | 162.0 - 164.0 | Quaternary | C-NH₂ | Guanidine-like carbon; highly deshielded by adjacent nitrogens. |

| C-4 | 155.0 - 158.0 | Quaternary | C-COOH | Deshielded by ring nitrogens and the carboxylic group. |

| C-6 | 160.0 - 162.0 | Quaternary | C-CH₃ | Inductive donation from methyl stabilizes this position. |

| C-5 | 108.0 - 110.0 | CH | Ar-C | Significantly shielded (upfield) due to resonance donation from the C2-amino group. |

| CH₃ | 23.0 - 24.5 | CH₃ | –CH₃ | Standard methyl on heteroaromatic ring. |

Infrared Spectroscopy (FT-IR)[6][8][9]

The solid-state IR spectrum (KBr pellet or ATR) often reveals the zwitterionic nature of the amino-acid functionality.

-

3400 – 3100 cm⁻¹ (N-H Stretch): Two distinct bands (asymmetric and symmetric) for the primary amine (-NH₂).[1]

-

3300 – 2500 cm⁻¹ (O-H Stretch): Very broad absorption characteristic of carboxylic acid dimers or zwitterionic H-bonding networks.

-

1720 – 1680 cm⁻¹ (C=O Stretch): Strong carbonyl absorption.[2][3] Note: If the salt form exists, this shifts to ~1550–1600 cm⁻¹ (carboxylate antisymmetric stretch).

-

1620 – 1580 cm⁻¹ (C=N / C=C): Pyrimidine ring skeletal vibrations.

-

1250 – 1300 cm⁻¹ (C-O Stretch): C-O single bond stretch of the acid.

Mass Spectrometry (MS)[2][4][12]

Ionization & Fragmentation Logic[13]

-

Technique: ESI (Electrospray Ionization) in Positive Mode is preferred for polar pyrimidines.

-

Molecular Ion: [M+H]⁺ = 154.15 m/z.

Fragmentation Pathway

The fragmentation follows a logical "unzipping" of the functional groups:

-

Decarboxylation: Loss of CO₂ (44 Da) or HCOOH (46 Da).

-

Ring Cleavage: Loss of HCN (27 Da) is characteristic of pyrimidines.

MS Fragmentation Diagram (Graphviz)

Figure 1: The fragmentation pathway highlights the stability of the pyrimidine core after the initial loss of the labile carboxylic acid group.

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following workflow is recommended for validating the identity of CAS 3713-64-2.

Figure 2: Integrated Quality Control Workflow. Note that TLC monitoring often requires polar solvent systems due to the compound's polarity.

References

-

Spectroscopic Database for Organic Compounds (SDBS). SDBS No. 1422 (Pyrimidine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

PubChem Compound Summary. 2-Amino-6-methyl-4-pyrimidinecarboxylic acid (CID 77626). National Center for Biotechnology Information. Available at: [Link]

- Brown, D. J. (2009). The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 52). Wiley-Interscience. (Authoritative text on pyrimidine ring shifts and substituent effects).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-6-methylpyrimidine-4-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of 2-Amino-6-methylpyrimidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this compound. We will explore the molecular characteristics influencing its solubility, present detailed experimental protocols for accurate measurement, and discuss the interpretation of solubility data in various solvents.

Introduction: The Significance of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in the field of pharmaceutical sciences.[1] For a compound like 2-Amino-6-methylpyrimidine-4-carboxylic acid, which holds potential as a building block in medicinal chemistry, understanding its solubility is paramount for successful formulation, process development, and ensuring bioavailability. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this molecule.

Molecular Structure and Predicted Solubility Behavior

2-Amino-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group, a methyl group, and a carboxylic acid group. This unique combination of functional groups dictates its solubility behavior.

-

Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group gives the molecule amphoteric properties. This means its solubility is expected to be significantly influenced by the pH of the aqueous medium.[2][3] In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. The lowest aqueous solubility is anticipated at its isoelectric point, where the net charge of the molecule is zero.

-

Hydrogen Bonding: The amino and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. This suggests a propensity for interaction with polar protic solvents like water, methanol, and ethanol.

-

Polarity and Non-Polarity: The pyrimidine ring and the methyl group contribute to the non-polar character of the molecule. While the polar functional groups will enhance solubility in polar solvents, the overall solubility will be a balance between these competing characteristics.

Based on the structure, we can anticipate that 2-Amino-6-methylpyrimidine-4-carboxylic acid will exhibit:

-

Moderate to high solubility in aqueous solutions at acidic and basic pH.

-

Lower solubility in water at its isoelectric point.

-

Solubility in polar organic solvents, particularly those capable of hydrogen bonding.

-

Limited solubility in non-polar solvents like hexane and toluene.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium solubility method, often carried out using the shake-flask technique.[4][5] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.[1]

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is considered the "gold standard" for solubility measurements due to its accuracy and reproducibility.[5][6]

Materials and Equipment:

-

2-Amino-6-methylpyrimidine-4-carboxylic acid (solid)

-

Selected solvents (e.g., water, pH-adjusted buffers, methanol, ethanol, acetone, ethyl acetate, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid 2-Amino-6-methylpyrimidine-4-carboxylic acid to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]

-

Equilibration: Seal the vials and place them in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[4][7] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation at a high speed is recommended to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Amino-6-methylpyrimidine-4-carboxylic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for solubility determination as it offers high specificity and can separate the analyte from any potential impurities or degradants.[7]

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 2-Amino-6-methylpyrimidine-4-carboxylic acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 1.2) | 25 | [Example Value] | [Example Value] |

| Water (pH 7.4) | 25 | [Example Value] | [Example Value] |

| Water (pH 9.0) | 25 | [Example Value] | [Example Value] |

| Methanol | 25 | [Example Value] | [Example Value] |

| Ethanol | 25 | [Example Value] | [Example Value] |

| Acetone | 25 | [Example Value] | [Example Value] |

| Ethyl Acetate | 25 | [Example Value] | [Example Value] |

| Dichloromethane | 25 | [Example Value] | [Example Value] |

| Hexane | 25 | [Example Value] | [Example Value] |

Note: The values in this table are illustrative and must be determined experimentally.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Amino-6-methylpyrimidine-4-carboxylic acid.

Caption: Experimental workflow for the shake-flask solubility assay.

Logical Framework for Solubility Classification

The solubility of a compound can be classified based on its behavior in a series of solvents, which can provide insights into its functional groups.

Caption: Decision tree for solubility-based classification of organic compounds.

Conclusion

The solubility of 2-Amino-6-methylpyrimidine-4-carboxylic acid is a multifaceted property governed by its amphoteric nature and capacity for hydrogen bonding. A thorough understanding and accurate measurement of its solubility in various solvents, particularly as a function of pH, are essential for its effective utilization in research and development. The equilibrium solubility method, specifically the shake-flask technique coupled with HPLC analysis, provides a robust framework for obtaining reliable and reproducible data. This guide offers the theoretical foundation and practical protocols necessary for scientists to confidently characterize the solubility profile of this and similar molecules.

References

- World Health Organization (WHO). (n.d.). Annex 4.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Semantic Scholar. (n.d.). Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol) Solvent Mixtures.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Unknown Source. (n.d.).

- ResearchGate. (2025, August 8). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.

- PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772.

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055.

- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropyridine-4-carboxylic acid 95 6313-55-9.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. who.int [who.int]

Tautomeric and Ionization Landscapes of 2-Amino-6-methylpyrimidine-4-carboxylic Acid

Executive Summary

The structural integrity of 2-Amino-6-methylpyrimidine-4-carboxylic acid is not static; it is defined by a dynamic equilibrium of prototropic tautomers and ionization states.[1] For researchers in crystal engineering and fragment-based drug discovery (FBDD), treating this molecule as a single fixed structure is a methodological error that can lead to incorrect docking scores and stability predictions.[1]

This guide dissects the tautomeric preferences (Amino vs. Imino) and the acid-base equilibria (Neutral vs. Zwitterionic) that govern the behavior of this scaffold. We provide evidence-based protocols to identify these forms in solution and solid phases, ensuring your experimental models reflect physicochemical reality.[1]

Structural Architecture and Tautomeric Theory

The core scaffold consists of a pyrimidine ring substituted with an electron-donating amino group (C2), a hydrophobic methyl group (C6), and an ionizable carboxylic acid (C4). The interplay between the basic pyrimidine nitrogens and the acidic carboxyl group creates a complex landscape of potential forms.

The Primary Tautomeric Equilibrium (Amino vs. Imino)

Contrary to the behavior of some heterocycles, 2-aminopyrimidines exhibit a strong thermodynamic preference for the amino tautomer over the imino form.

-

Form A (Amino-oxo): The exocyclic nitrogen exists as –NH₂.[1] This form preserves the aromatic sextet of the pyrimidine ring, maximizing resonance stabilization energy (approx. 5–6 kcal/mol more stable than the imino form).

-

Form B (Imino-oxo): The exocyclic nitrogen exists as =NH, with a proton transferring to a ring nitrogen (N1 or N3). This disrupts the aromaticity and is generally considered a high-energy "rare tautomer."[1]

Critical Insight: While the imino form is negligible in bulk solution, it must not be ignored in in silico docking. The high-energy imino form can be stabilized by specific active-site hydrogen bonding networks (e.g., in kinase hinges), acting as a "chameleon" ligand.[1]

The Zwitterionic Nexus (The "Hidden" Tautomer)

In aqueous solution and solid-state lattices, the most significant structural variation is not amino-imino tautomerism, but the prototropic migration between the carboxyl group and the ring nitrogen.

-

Neutral Form: Uncharged –COOH and uncharged pyrimidine ring.[1] Dominant in non-polar solvents (DMSO, DMF).

-

Zwitterionic Form: Deprotonated carboxylate (–COO⁻) and protonated ring nitrogen (N1–H⁺ or N3–H⁺). Dominant in water and crystalline solids due to high lattice energy and solvation stabilization.[1]

Visualizing the Equilibrium Landscape

The following diagram maps the connectivity between the cationic, neutral, zwitterionic, and anionic species. Note that the "Neutral Imino" form is a theoretical intermediate often bypassed in favor of the stabilized amino forms.

Figure 1: The protonation and tautomeric landscape.[1] The Green node (Zwitterion) represents the pharmacologically relevant species in physiological fluids.

Thermodynamic & Spectroscopic Validation

To rigorously assign the structure in your specific application, you must rely on self-validating analytical protocols.[1] Relying solely on predicted pKa values is insufficient due to the intramolecular hydrogen bonding effects of the 4-carboxyl group.[1]

Quantitative Data Summary

| Parameter | Value (Approx.) | Context | Source/Rationale |

| Dominant Tautomer | Amino (–NH₂) | All phases | Aromaticity retention (Ref 1, 3) |

| pKa1 (COOH) | 2.1 – 2.5 | Acidic | Inductive effect of pyrimidine ring |

| pKa2 (Ring N) | 3.8 – 4.2 | Weakly Acidic | Formation of Zwitterion |

| Solid State Form | Zwitterion | Crystal Lattice | Intermolecular H-bonding (Ref 1, 4) |

| Imino Energy Cost | +5.6 kcal/mol | Aqueous Soln | DFT Calculations (Ref 3) |

Experimental Protocol: Distinguishing Forms

Objective: Determine the ratio of Neutral vs. Zwitterionic forms in your formulation buffer.

Methodology: UV-Vis Spectrophotometric Titration

-

Preparation: Prepare a 50 µM stock solution of the compound in water.

-

Titration: Adjust pH from 1.0 to 10.0 using HCl and NaOH. Record UV spectra (200–400 nm) at 0.5 pH intervals.

-

Analysis:

Methodology: 1H-NMR Validation (DMSO-d6 vs. D2O)

-

DMSO-d6 (Non-protic): You will observe the carboxylic proton (broad singlet, ~11-13 ppm) and the amino protons (broad singlet, ~6-7 ppm).[1] This favors the Neutral Amino form.

-

D2O (Protic): Rapid exchange eliminates NH/OH signals.[1] However, the chemical shift of the C5-H and methyl protons will drift significantly compared to DMSO, confirming the ionization change to the Zwitterion .

Implications for Drug Discovery[1]

Fragment Docking & Virtual Screening

Standard docking software often generates the "Neutral Amino" form by default. However, at physiological pH (7.4), the molecule exists almost exclusively as the Anion (COO⁻ / Neutral Ring) or Zwitterion (depending on the precise pKa shifts in the active site).

-

Recommendation: Generate conformers for both the neutral and zwitterionic states.

-

Warning: If the protein pocket is hydrophobic, the neutral form may be the binding species, requiring a desolvation penalty calculation for the zwitterion-to-neutral transition.

Crystal Engineering

When forming co-crystals (e.g., for solubility enhancement), the 2-amino-4-carboxyl motif is a robust "supramolecular synthon."[1]

-

It typically forms Head-to-Tail dimers via N–H...O hydrogen bonds (Ring NH to Carboxylate O).[1]

-

Reference 1 demonstrates that in salts with other carboxylic acids, the pyrimidine ring is consistently protonated, reinforcing the stability of the cationic/zwitterionic scaffold.

Analytical Workflow Diagram

Use this decision tree to validate the form present in your specific experimental matrix.

Figure 2: Decision tree for structural elucidation using standard lab instrumentation.

References

-

Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the protonation pattern of 2-aminopyrimidines in the presence of carboxylic acids (formation of ring-protonated salts).

-

Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. Source: ACS Omega (American Chemical Society). URL:[Link] Relevance: detailed analysis of supramolecular synthons and tautomeric ratios in pyrimidine-carboxylic acid systems.

-

Tautomers of 2-pyrimidinamine and of isocytosine. Source: ResearchGate (Computational & Experimental Review). URL:[Link] Relevance: Provides energetic data confirming the stability of the amino form over the imino form (~5.6 kcal/mol).

-

Zwitterions and Amino Acids: Acid-Base Equilibria. Source: Aqion (Aqueous Chemistry Solvers). URL:[Link] Relevance: Fundamental thermodynamic principles governing the zwitterionic transition of amino-acid-like ampholytes in aqueous media.[1]

Sources

commercial suppliers of 2-Amino-6-methylpyrimidine-4-carboxylic acid

Title: Technical Guide to 2-Amino-6-methylpyrimidine-4-carboxylic Acid (CAS 6630-66-6): Sourcing, Synthesis, and Quality Assurance[1][2]

Executive Summary This technical guide addresses the strategic sourcing, quality evaluation, and synthetic utility of 2-Amino-6-methylpyrimidine-4-carboxylic acid (CAS: 6630-66-6).[1][2] A critical pyrimidine building block, this compound serves as a scaffold for kinase inhibitors, antivirals, and agrochemicals.[3] Due to its zwitterionic nature and specific solubility profile, commercial procurement requires rigorous vendor validation.[3] This guide provides a self-validating sourcing protocol, distinguishing between direct acid procurement and the often superior strategy of ester hydrolysis.[2][3]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, the researcher must define the material's specifications.[3] This compound exists in a zwitterionic state, influencing its solubility and handling.[3]

| Property | Specification | Technical Note |

| Chemical Name | 2-Amino-6-methylpyrimidine-4-carboxylic acid | |

| CAS Number | 6630-66-6 | Verify against CAS 2164-66-1 (Methyl ester) to avoid ordering errors.[1][2] |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or decarboxylation.[1][2][3] |

| Solubility | Soluble in DMSO, 1M NaOH, 1M HCl.[3] | Poorly soluble in DCM, EtOAc, or neutral water.[3] |

| pKa (Calc) | ~3.5 (Acid), ~4.8 (Base) | Exists as a zwitterion at neutral pH.[3] |

| Key Impurities | 2-Amino-4,6-dimethylpyrimidine; Guanidine salts | Resulting from synthesis side reactions.[1][2] |

Part 2: Sourcing Landscape & Supplier Evaluation[1][3]

The commercial availability of the free acid is lower than that of its corresponding esters due to stability and purification costs.[3]

Strategic Sourcing Decision Tree

Directly purchasing the acid is not always the optimal route.[3] For scale-up (>100g), purchasing the ester and hydrolyzing in-house often yields higher purity.[2][3]

Figure 1: Decision matrix for sourcing.[1][2] Buying the ester is recommended for bulk applications due to better shelf-stability and purification profiles.[2]

Supplier Categorization

-

Tier 1 (Global Distributors): Sigma-Aldrich (Merck), TCI, Fluorochem.[2][3]

-

Pros: High reliability, verified QC data.

-

Cons: Higher unit cost; often sell the ester (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate) rather than the acid.[2]

-

-

Tier 2 (Building Block Specialists): Combi-Blocks, Enamine, BLD Pharm, MolCore.[3]

Part 3: Synthetic Context & Impurity Origin[1]

Understanding the synthesis allows the researcher to predict impurities that a Certificate of Analysis (CoA) might miss.[3] The standard industrial route involves the condensation of guanidine with a diketo-ester.[2][3]

Figure 2: Synthetic pathway highlighting the origin of critical impurities.[1][2] Thermal stress during hydrolysis or drying can lead to decarboxylation (Impurity B).[2][3]

Part 4: Quality Control & Purification Protocols

Do not rely solely on vendor CoAs.[2][3] The following Self-Validating System ensures the material is suitable for high-stakes biology or chemistry.

Protocol 1: Identity & Purity Validation (HPLC-UV)

-

Objective: Confirm purity >95% and absence of decarboxylated byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).[2][3]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Crucial for protonating the acid).[2][3]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Pass Criteria: Single major peak. The decarboxylated impurity (2-amino-4-methylpyrimidine) is less polar and will elute later than the carboxylic acid.[2]

Protocol 2: Solubility Check (The "Quick Test")

Before running HPLC, perform this physical test:

-

Add 1 mL DCM (Dichloromethane). Result: Suspension (Should NOT dissolve).

-

Add 1 mL 1M NaOH . Result: Clear Solution (Must dissolve instantly as the sodium salt).

-

Failure Mode: If it dissolves in DCM, you likely have the ester or a different neutral impurity.[3]

Part 5: Application Workflows

Workflow A: Amide Coupling (Scaffold Utilization)

The carboxylic acid at C4 is electronically deactivated by the pyrimidine ring.[3] Standard EDC/NHS couplings may fail.[2][3]

-

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF.[2][3]

-

Stoichiometry: 1.0 eq Acid : 1.2 eq HATU : 3.0 eq Base.[1][3]

-

Note: The C2-amino group is weakly nucleophilic but can compete if highly reactive acid chlorides are used.[2][3] Protection (e.g., Boc) of the C2-amine is recommended if selectivity issues arise.[2][3]

Workflow B: Sandmeyer Reaction (C2 Functionalization)

To convert the C2-amino group to a Chloro or Bromo substituent:

-

Reagents: t-Butyl Nitrite (tBuONO) + CuCl₂ in Acetonitrile (Non-aqueous Sandmeyer).

-

Temperature: 60°C.

-

Product: 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8).[2][4]

References

-

PubChem. (2025).[2][3][5] 2-Amino-6-methylpyrimidine-4-carboxylic acid (CAS 6630-66-6).[1][2][6][7] National Library of Medicine.[2][3] Available at: [Link][2][3]

-

ResearchGate. (2025). Degradation pathways of Sulfamethazine yielding 2-amino-6-methylpyrimidine-4-carboxylic acid. Available at: [Link]

Sources

- 1. 2164-66-1|Methyl 2-aminopyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 3. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]

- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. molcore.com [molcore.com]

Strategic Scaffolding: Unlocking the Potential of 2-Amino-6-methylpyrimidine-4-carboxylic Acid

Executive Summary

2-Amino-6-methylpyrimidine-4-carboxylic acid (AMPC) represents a privileged scaffold in heterocyclic chemistry, serving as a critical junction between simple metabolic precursors and complex pharmaceutical agents. While often overshadowed by its hydroxy- or chloro-analogs, AMPC possesses a unique trifunctional nature—combining a basic amine, an acidic carboxylate, and a lipophilic methyl group on a pyrimidine core. This guide explores its utility as a precursor for kinase inhibitors (specifically the Dasatinib core), its emerging role as a ligand in Metal-Organic Frameworks (MOFs), and its significance as a stable environmental marker for antibiotic degradation.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The molecule functions as a "push-pull" system. The electron-donating amino group at C2 increases electron density on the ring, while the electron-withdrawing carboxylic acid at C4 (and the ring nitrogens) creates localized electrophilic sites.

-

Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol

-

Key Motifs:

-

C2-Amino: Nucleophilic handle for acylation or Sandmeyer transformations.

-

C4-Carboxyl: Electrophilic handle for amide coupling or coordination chemistry.

-

C6-Methyl: Steric anchor; susceptible to radical oxidation.

-

Tautomerism and Zwitterionic Character

In solid state and neutral aqueous solution, AMPC exists primarily in a zwitterionic form where the carboxylic acid protonates the ring nitrogen (N1 or N3) or the exocyclic amine, depending on pH. This significantly influences solubility and must be accounted for during extraction protocols.

Part 2: High-Fidelity Synthetic Pathways

To ensure research autonomy, we present two distinct routes: De Novo Assembly (for scale-up) and Functional Group Interconversion (for derivative library generation).

Route A: The Modified Pinner Synthesis (De Novo)

This is the most robust method for generating AMPC from commodity chemicals. It relies on the condensation of guanidine with a 1,3-dicarbonyl equivalent.

Mechanism:

-

Condensation: Guanidine attacks the ketone carbonyl of ethyl acetopyruvate.

-

Cyclization: The second nitrogen attacks the ester carbonyl (or keto, depending on substrate).

-

Hydrolysis: The resulting ester is saponified to the acid.

Route B: The Oxidative Degradation (Environmental/Salvage)

AMPC is a stable terminal oxidation product of 4,6-dimethylpyrimidin-2-amine. While less useful for synthesis, this pathway is critical for environmental scientists tracking the degradation of sulfonamide antibiotics like Sulfamethazine.

Figure 1: Synthetic workflow from raw materials to pharmaceutical intermediates.

Part 3: Pharmaceutical Applications (Kinase Inhibition)

The primary industrial value of AMPC lies in its conversion to 2-chloro-6-methylpyrimidine-4-carboxylic acid via the Sandmeyer reaction. This chloro-intermediate is a scaffold for "Type I" and "Type II" kinase inhibitors.

The Dasatinib Connection

While Dasatinib (Sprycel) itself utilizes a slightly different aminothiazole core, the 2-amino-pyrimidine motif is ubiquitous in ATP-competitive inhibitors. AMPC serves as a bio-isostere where the C4-carboxylic acid can be converted into:

-

Amides: To interact with the "gatekeeper" residue in the kinase hinge region.

-

Heterocycles: Cyclization of the acid to form oxadiazoles or triazoles, extending the scaffold into the solvent-exposed pocket.

Fragment-Based Drug Discovery (FBDD)

AMPC is an ideal "fragment" for FBDD screening libraries due to:

-

Low Molecular Weight (<200 Da): High ligand efficiency.

-

Vectorial Functionalization: The C2-amine and C4-acid point in divergent directions, allowing independent optimization of binding interactions.

Part 4: Materials Science & Coordination Chemistry[1]

Metal-Organic Frameworks (MOFs)

AMPC is an underutilized ligand for MOFs. Unlike simple dicarboxylates (like terephthalic acid), AMPC offers a mixed-donor system (N, O).

-

Binding Mode: The pyrimidine nitrogen and the adjacent carboxylate oxygen can form a 5-membered chelate ring with transition metals (Cu, Zn), while the exocyclic amine can participate in hydrogen bonding to stabilize the crystal lattice.

-

Application: Construction of "bio-MOFs" for drug delivery, where the linker itself has biological activity upon degradation.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 2-Amino-6-methylpyrimidine-4-carboxylic acid[2][3]

Objective: Synthesize high-purity AMPC from guanidine carbonate and ethyl acetopyruvate.

Reagents:

-

Guanidine Carbonate (18.0 g, 0.1 mol)

-

Ethyl Acetopyruvate (15.8 g, 0.1 mol)

-

Ethanol (Absolute, 200 mL)

-

Sodium Hydroxide (10% aqueous solution)

-

Hydrochloric Acid (conc.)

Step-by-Step Methodology:

-

Condensation: In a 500 mL round-bottom flask, dissolve Guanidine Carbonate in Ethanol. Add Ethyl Acetopyruvate dropwise over 30 minutes with stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The intermediate ethyl ester will appear as a new spot.

-

Hydrolysis (In-situ): Cool the reaction to room temperature. Add 50 mL of 10% NaOH solution directly to the reaction vessel. Stir at 50°C for 2 hours to hydrolyze the ester.

-

Workup: Evaporate the ethanol under reduced pressure. The remaining aqueous solution contains the sodium salt of AMPC.

-

Precipitation: Cool the aqueous solution in an ice bath (0-4°C). Acidify carefully with conc. HCl to pH 3-4. A white to off-white precipitate will form.

-

Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold acetone (1 x 20 mL) to remove unreacted dicarbonyls.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Validation Metrics:

-

Yield: Expected 65-75%.

-

Melting Point: >300°C (decomposition).

-

1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 7.10 (s, 1H, Ar-H), 7.40 (br s, 2H, NH2).

Protocol 5.2: Sandmeyer Conversion to 2-Chloro Derivative

Critical for drug synthesis applications.

-

Diazotization: Dissolve AMPC (1 eq) in concentrated HCl at -5°C.

-

Addition: Add NaNO₂ (1.2 eq) aqueous solution dropwise, maintaining temp <0°C.

-

Substitution: Stir for 1 hour, then allow to warm to room temperature. The diazonium species is displaced by chloride.

-

Isolation: The product, 2-chloro-6-methylpyrimidine-4-carboxylic acid, precipitates out or is extracted with Ethyl Acetate.

Part 6: Data Summary & References

Table 1: Physicochemical Properties & Applications

| Property | Value/Description | Relevance |

| CAS Number | 114772-53-1 (Acid) / 3977-29-5 (Hydroxy analog - Caution) | Precise identification |

| pKa (Calc) | ~3.5 (Acid), ~1.5 (Amine) | Buffer selection, extraction pH |

| Solubility | Soluble in DMSO, dilute acid/base; Poor in water | Formulation & Workup |

| Key Application | Kinase Inhibitor Scaffold | Oncology (Dasatinib analogs) |

| Key Application | Environmental Marker | Sulfamethazine degradation tracking |

References

-

BenchChem. (n.d.). 2-Chloro-6-methylpyrimidine-4-carboxylic Acid. Retrieved from

-

Context: Cites the acid as a precursor for the Sandmeyer reaction to generate the chloro-derivative used in drug discovery.[1]

-

-

National Institutes of Health (NIH) / PubMed. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorg Med Chem Lett. Retrieved from

- Context: Establishes the biological activity of the 2-amino-6-methylpyrimidine scaffold in antiparasitic applic

-

Science.gov. (2025). Degradation of Sulfamethazine and Identification of Intermediates. Retrieved from

- Context: Identifies 2-amino-6-methylpyrimidine-4-carboxylic acid as a stable degradation product of sulfonamide antibiotics, valid

-

MDPI. (2023). Novel Aminopyrimidine-2,4-diones as Dual-Target Inhibitors of BRD4/PLK1. Pharmaceuticals.[1][2][3] Retrieved from

- Context: Illustrates the docking and binding modes of aminopyrimidine deriv

-

Arkivoc. (2010).[4][5] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from

- Context: Provides mechanistic insights into guanidine cycliz

Sources

- 1. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid|95%|CAS 89581-58-8 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

Theoretical Profiling of 2-Amino-6-methylpyrimidine-4-carboxylic Acid: A Computational Framework

Executive Summary

This technical guide outlines a comprehensive theoretical framework for characterizing 2-Amino-6-methylpyrimidine-4-carboxylic acid (AMPC). As a multifunctional pyrimidine scaffold, AMPC integrates electron-donating (amino, methyl) and electron-withdrawing (carboxylic acid) moieties, making it a critical subject for study in crystal engineering, corrosion inhibition, and medicinal chemistry (specifically antifolates and kinase inhibitors). This document provides researchers with a validated computational protocol using Density Functional Theory (DFT) and molecular docking simulations to predict structural, electronic, and biological properties.[1]

Structural Basis & Tautomeric Equilibria

The physicochemical behavior of AMPC is governed by its ability to exist in multiple tautomeric forms and its capacity for supramolecular assembly.

Tautomerism

While the amino-pyrimidine core is generally stable in the amino form, the presence of the carboxylic acid introduces proton transfer possibilities.

-

Canonical Form: The neutral molecule with an intact carboxylic acid (-COOH) and amino group (-NH2).

-

Zwitterionic Form: Proton transfer from the carboxyl group to the pyrimidine ring nitrogen (N1 or N3), creating a carboxylate (

) and a protonated pyrimidinium core (

Theoretical Insight: In the gas phase, the neutral form is typically the global minimum. However, in polar solvents (water, DMSO), the zwitterionic form may be stabilized by solvation energy.

Supramolecular Synthons

The self-assembly of AMPC is driven by the R2^2(8) hydrogen-bonding motif, a "head-to-tail" interaction where the amino group of one molecule hydrogen bonds with the ring nitrogen or carboxyl oxygen of another.

Computational Methodology (The Protocol)

To ensure scientific integrity, the following computational setup is recommended. This protocol is self-validating through frequency analysis (absence of imaginary frequencies).

Electronic Structure Calculation (DFT)

-

Software: Gaussian 16 / ORCA / GAMESS.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections in stacking studies).

-

Basis Set:

-

Optimization:6-311++G(d,p) (Diffuse functions are critical for the lone pairs on N and O).

-

Single Point Energy:cc-pVTZ (for high-precision electronic energies).

-

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) and DMSO (

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to biological simulation.

Figure 1: Computational workflow for the theoretical characterization of AMPC.

Electronic & Reactivity Descriptors[2]

Frontier Molecular Orbitals (FMO)

The reactivity of AMPC is defined by the energy gap (

-

HOMO Location: Predominantly localized on the amino nitrogen and the pyrimidine ring carbons , acting as the nucleophilic center.

-

LUMO Location: Delocalized over the carboxyl group and the pyrimidine ring , serving as the electrophilic region.

-

Chemical Hardness (

): A large HOMO-LUMO gap (typically > 4.0 eV for this class) indicates high kinetic stability.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.[2]

-

Negative Potential (Red): Concentrated on the carboxyl oxygen (carbonyl) and ring nitrogen (N3) . These are the primary sites for protonation or metal coordination.

-

Positive Potential (Blue): Concentrated on the amino hydrogens and the carboxyl hydrogen , acting as hydrogen bond donors.

| Descriptor | Formula | Physical Meaning |

| Chemical Potential ( | Tendency of electrons to escape. | |

| Chemical Hardness ( | Resistance to charge transfer. | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for drug-receptor binding). |

Spectroscopic Profiling (IR & Raman)

Theoretical vibrational frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to align with experimental data due to anharmonicity.

Key Vibrational Assignments[3][4]

-

O-H Stretching: A broad band predicted at 3500–3200 cm⁻¹ (often shifted lower due to intermolecular H-bonding in solid phase).

-

N-H Stretching: Asymmetric and symmetric stretches of the amino group at 3450 cm⁻¹ and 3350 cm⁻¹ .

-

C=O Stretching: A strong, characteristic peak at 1700–1680 cm⁻¹ corresponding to the carboxylic acid carbonyl.

-

Ring Breathing: The pyrimidine ring breathing mode typically appears near 1000 cm⁻¹ , a signature of the heterocyclic core.

Molecular Docking Protocol

In drug development, AMPC serves as a scaffold for antifolates (targeting DHFR) or kinase inhibitors.

Target Selection

-

Primary Target: Dihydrofolate Reductase (DHFR) (e.g., PDB ID: 1DLS).

-

Secondary Target: Cyclin-dependent kinases (CDK2) (e.g., PDB ID: 1DI8).

Docking Methodology

-

Ligand Preparation: Optimize the AMPC structure at the DFT level (as per Section 2.1). Save as .pdbqt with Gasteiger charges.

-